molecular formula C11H10N4O4S B2816681 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide CAS No. 138376-03-1

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2816681
CAS No.: 138376-03-1
M. Wt: 294.29
InChI Key: TZUFCYVGNXOWGZ-UHFFFAOYSA-N
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Description

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a thiazole-acetamide hybrid compound characterized by a central 1,3-thiazol-5-yl ring substituted with an amino group at position 2 and a ketone at position 2. The acetamide moiety is linked to a 4-nitrophenyl group, conferring electron-withdrawing properties that influence its chemical reactivity and biological interactions. This compound exhibits tautomerism, existing as a mixture of imino (3d-I) and amino (3d-A) tautomers in a 1:1 ratio, as confirmed by $ ^1H $-NMR analysis . Such tautomeric behavior may enhance its versatility in molecular recognition and binding interactions.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-1-3-7(4-2-6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUFCYVGNXOWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with a thiazolidinone derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine group.

    Substitution: The compound can undergo substitution reactions, especially at the acetamide and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Thiazole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds similar to 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated novel thiazole derivatives against human lung adenocarcinoma cells (A549) and demonstrated significant apoptosis induction at certain concentrations .
    • Another investigation highlighted the synthesis of thiazole-integrated pyridine derivatives, which showed promising anti-breast cancer efficacy (IC50 = 5.71 μM) compared to standard treatments like 5-fluorouracil .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies indicate that certain thiazole compounds can inhibit the growth of Mycobacterium tuberculosis, which is critical in developing new antitubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. The presence of specific substituents on the thiazole ring can significantly influence their activity:

  • Electron-withdrawing groups (like nitro groups) enhance the reactivity and biological activity of thiazoles.
  • Modifications such as benzyl or phenyl substitutions can lead to increased selectivity against cancer cell lines .

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives and assessed their anticancer activities using MTT assays. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as therapeutic agents .
    CompoundCell Line TestedIC50 (μM)
    Compound 19A54923.30 ± 0.35
    Compound 22HT292.01
    Compound 24bHCT-15Not specified
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects often involves inducing apoptosis through mitochondrial pathways or inhibiting specific signaling pathways associated with cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents on Thiazole/Acetamide Key Features
Target Compound 2-Amino-4-oxo-thiazol-5-yl; N-(4-nitrophenyl) Tautomeric equilibrium; electron-deficient nitro group
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-thiazol-5-yl}acetamide 4-Oxo-thiazol-5-yl with pyrazole substituent; N-(4-nitrophenyl) Enhanced steric bulk; potential antimicrobial activity
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) Simple acetamide with 4-fluorophenyl and 4-nitrophenyl groups No thiazole ring; planar structure; lower complexity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-thiazol-5-yl)acetamide (9a) Triazole-thiazole hybrid; benzodiazole and phenoxymethyl substituents Multi-heterocyclic system; potential kinase inhibition
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 4-Hydroxy-thiazol-5-yl; 4-chlorophenyl and benzamide substituents Hydroxyl group enhances polarity; Hantzsch cyclization synthesis

Physicochemical and Spectral Properties

  • Planarity: Derivatives like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) exhibit near-absolute planarity (torsion angles: 172.2–179.1°), while bulkier analogues (e.g., compound 9a) show deviations due to steric hindrance .
  • Optical Properties : The nitro group in the target compound contributes to a red-shifted UV-Vis absorption (~314 nm) compared to trifluoromethyl-substituted analogues (e.g., B2 at 240 nm) .

Key Research Findings

Tautomerism and Reactivity : The equilibrium between tautomers in the target compound may enhance its interaction with biological targets, a feature absent in rigid analogues like B1 .

Substituent Impact on Bioactivity : Bulkier substituents (e.g., pyrazole in ) improve antimicrobial activity but reduce solubility, whereas hydroxyl groups (e.g., 4da) enhance polarity for aqueous applications .

Optical Applications : Nitro-substituted compounds exhibit superior anion-sensing capabilities compared to trifluoromethyl derivatives, highlighting the nitro group’s role in charge transfer .

Biological Activity

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of this compound is C11H10N4O3SC_{11}H_{10}N_{4}O_{3}S. The compound consists of a thiazole moiety linked to a nitrophenyl acetamide group, contributing to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring enhances antibacterial potency .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a derivative demonstrated cytotoxic effects on human breast cancer cells (MCF-7), leading to cell cycle arrest and apoptosis through the activation of caspases .

Case Study:
A specific study evaluated the effects of a thiazole derivative on MCF-7 cells. The compound was found to inhibit cell proliferation significantly at concentrations ranging from 10 to 50 µM, with an IC50 value of approximately 25 µM. The mechanism was linked to the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In animal models, compounds similar to this compound reduced levels of TNF-alpha and IL-6 in serum following induced inflammation .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins involved in disease pathways.

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